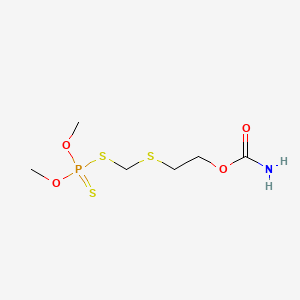
2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol groups into sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates, depending on the reaction pathway and reagents used.
Scientific Research Applications
2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methacryloyloxy)ethyl carbamate
- 2-(Dimethoxyphosphinothioyl)ethyl carbamate
- 2-(Dimethoxyphosphinothioylsulfanyl)ethyl carbamate
Uniqueness
2-(Dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate is unique due to its dual thiol and carbamate functional groups, which provide a versatile platform for chemical modifications and reactions. This dual functionality distinguishes it from other similar compounds and enhances its utility in various research applications .
Properties
CAS No. |
3853-61-0 |
|---|---|
Molecular Formula |
C6H14NO4PS3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(dimethoxyphosphinothioylsulfanylmethylsulfanyl)ethyl carbamate |
InChI |
InChI=1S/C6H14NO4PS3/c1-9-12(13,10-2)15-5-14-4-3-11-6(7)8/h3-5H2,1-2H3,(H2,7,8) |
InChI Key |
UVUWCTMVUUPDDF-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)SCSCCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


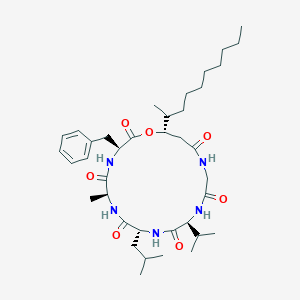
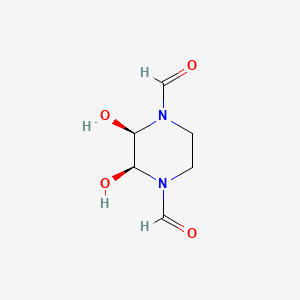

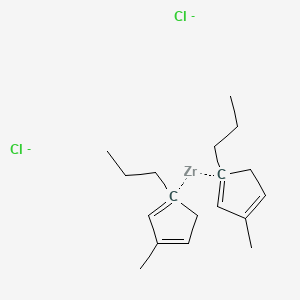

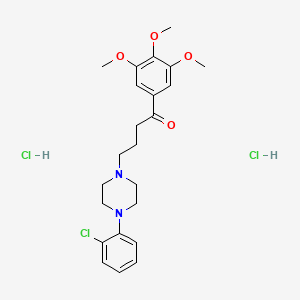
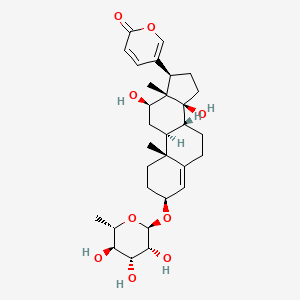
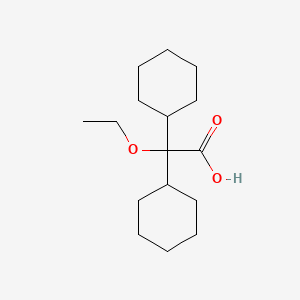
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-1,3-thiazol-3-ium pyridine-3-carboxylate](/img/structure/B15342684.png)
![diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B15342689.png)
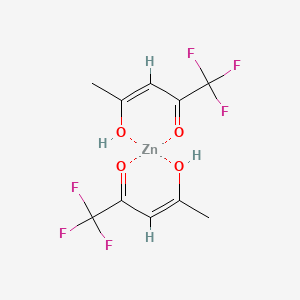

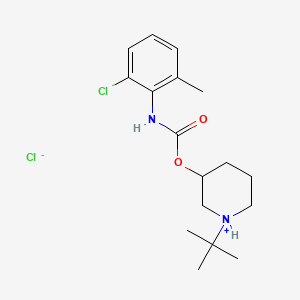
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
